molecular formula C5H7NO2 B1236504 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-

2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-

Cat. No.: B1236504
M. Wt: 113.11 g/mol
InChI Key: DORDKUBCRPNETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- is a heterocyclic compound that belongs to the class of pyrrolinones. Pyrrolinones are five-membered lactams containing a nitrogen atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- can be synthesized through various methods. One common approach involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and 2-aminoacetonitrile sulfate in glacial acetic acid in the presence of anhydrous sodium acetate . Another method includes the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation .

Industrial Production Methods: Industrial production methods for 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- include sodium tetrahydroborate for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out in acidic or basic solutions, depending on the desired transformation .

Major Products Formed: The major products formed from the reactions of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- include various substituted pyrrolinones and pyrrolidinones. These products often exhibit enhanced biological activities and are of interest for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the inflammatory response . By inhibiting this enzyme, the compound can reduce inflammation and potentially provide therapeutic benefits in conditions such as cancer and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- include other pyrrolinones and pyrrolidinones, such as 3-hydroxy-1,5-dihydro-pyrrol-2-one and 5,5’-oxydi(3-methyl-3-pyrrolin-2-one) . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness: What sets 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- apart from other similar compounds is its specific substitution pattern and the presence of the hydroxy group at the 5-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-hydroxy-4-methyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,4,7H,1H3,(H,6,8)

InChI Key

DORDKUBCRPNETF-UHFFFAOYSA-N

SMILES

CC1=CC(NC1=O)O

Canonical SMILES

CC1=CC(NC1=O)O

Synonyms

5-hydroxy-3-methyl-3-pyrrolin-2-one
jatropham

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-
Reactant of Route 2
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-
Reactant of Route 3
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-
Reactant of Route 4
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-
Reactant of Route 5
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-
Reactant of Route 6
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-

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